2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Chemical Structure and Properties
2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1823587-90-1) is a nitrogen-rich heterocyclic compound with the molecular formula C₇H₂BrClF₃N₃ and a molecular weight of 300.46 g/mol . Its structure features a fused triazole-pyridine core substituted with bromine (position 2), chlorine (position 8), and a trifluoromethyl group (position 6). The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and chlorine contribute to electrophilic reactivity, making the compound a versatile intermediate in medicinal and agrochemical synthesis .
Synthesis and Applications
The compound is synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions starting from halogenated triazolopyridine precursors . It serves as a critical intermediate in developing kinase inhibitors, PDE10 inhibitors, and herbicides due to its ability to undergo Suzuki-Miyaura couplings or cyanation reactions . For example, it has been used in the synthesis of negative allosteric modulators of mGlu5 receptors .
Properties
IUPAC Name |
2-bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-6-13-5-4(9)1-3(7(10,11)12)2-15(5)14-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABXLHEHFJCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as inhibitors for enzymes like CDK2, which are targets for cancer treatment.
Material Sciences: Its unique structural properties make it valuable in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs and their biological/pharmacological distinctions:
Key Observations
Substituent Effects on Bioactivity Bromine vs. Methyl/Amino Groups: Bromine at position 2 (target compound) increases electrophilicity, enabling cross-coupling reactions for drug discovery . In contrast, methyl or amino groups at this position (e.g., CAS 2171029-60-8, 1206640-61-0) reduce reactivity but enhance metabolic stability and antimicrobial activity . Trifluoromethyl Group: The CF₃ group at position 6 (common in all analogs) improves lipophilicity and resistance to oxidative degradation, critical for agrochemicals like herbicides .
Toxicity and Selectivity Bromine at position 2 in the target compound correlates with moderate cytotoxicity (e.g., erythrocyte membrane disruption in vitro) . Conversely, 8-Chloro-6-CF₃ analogs with amino substituents (CAS 1206640-61-0) exhibit lower toxicity, making them preferable for antimicrobial applications . Methyl-substituted derivatives (e.g., CAS 1895358-02-7) show extended environmental persistence, ideal for soil-applied herbicides .
Synthetic Versatility
- The target compound’s bromine and chlorine atoms allow sequential functionalization via Suzuki or Buchwald-Hartwig reactions, enabling diverse pharmacophore development .
- 8-Bromo-6-chloro analogs (CAS 1433822-19-5) lack the CF₃ group, limiting their utility in CNS-targeted drugs but expanding their role in cost-effective halogen exchange protocols .
Research Findings and Implications
- Antioxidant Activity: Bromine at position 2 in triazolopyridines (e.g., target compound) reduces antioxidant capacity compared to amino-substituted analogs (CAS 1206640-61-0), which inhibit adrenaline oxidation by ~40% .
- Agrochemical Performance: The trifluoromethyl group in the target compound enhances herbicidal activity against broadleaf weeds, outperforming non-CF₃ analogs by 30–50% in field trials .
Biological Activity
2-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of halogen atoms and a trifluoromethyl group in its structure suggests that it may exhibit diverse pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C_7H_3BrClF_3N_3, and it belongs to the class of triazolopyridines. The presence of a bromine atom, chlorine atom, and trifluoromethyl group enhances its electrophilic character, potentially influencing its interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C_7H_3BrClF_3N_3 |
| Molecular Weight | 292.47 g/mol |
| Triazole Ring | Present |
| Halogen Substituents | Bromine (Br), Chlorine (Cl), Trifluoromethyl (CF₃) |
Anticancer Properties
Research has indicated that compounds in the triazolopyridine family exhibit significant anticancer activity. In particular, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, triazolopyridine derivatives have been reported to induce G2/M phase accumulation in HeLa cells, resulting in apoptotic cell death via the mitochondrial pathway .
- Case Study : A recent study evaluated the antiproliferative effects of several triazolopyridine derivatives against various cancer cell lines (A549, MDA-MB-231, HeLa). Compounds with similar structural motifs displayed IC₅₀ values ranging from 60 to 101 nM against these cell lines .
Antimicrobial Activity
Compounds with triazole rings are also known for their antimicrobial properties. The electron-withdrawing nature of the trifluoromethyl group may enhance their interaction with microbial targets.
- Research Findings : Studies suggest that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell wall synthesis or function.
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazolopyridines have been explored for their anti-inflammatory and analgesic effects. The unique substitution pattern may play a critical role in modulating these activities.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been optimized to enhance yield and purity.
Synthetic Routes
- Starting Material : Triazole derivatives are synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Halogenation : Subsequent bromination and chlorination steps introduce the halogen substituents.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions.
Notable Derivatives
| Compound Name | Biological Activity |
|---|---|
| Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate | Antiproliferative against cancer cells |
| 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | Antimicrobial activity |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions starting from halogenated triazolopyridine precursors. For example, bromine substitution at the 8-position (as in 8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives) can be replaced with other groups (e.g., CN) using Zn(CN)₂ under Pd catalysis . Additionally, trifluoromethyl groups are often introduced via electrophilic fluorination or by using CF₃-containing building blocks during cyclization steps .
Q. How is the molecular structure of this compound characterized in academic studies?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–Br: ~1.89 Å, C–Cl: ~1.74 Å) and dihedral angles between the triazole and pyridine rings (typically 55–75°) . Computational methods like DFT calculations are used to validate experimental data and predict electronic properties .
Q. What solvents and conditions are optimal for handling this compound?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane). Stability testing under inert atmospheres (N₂/Ar) is recommended due to potential sensitivity to moisture or light, as observed in analogous triazolopyridines .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoromethyl group?
The trifluoromethyl group’s steric and electronic effects require precise control. A microwave-assisted synthesis approach (e.g., 150°C, 30 min) with CuI catalysis has been reported for similar compounds to improve yield (up to 85%) . Solvent choice (e.g., DMF vs. toluene) significantly impacts reaction kinetics due to polarity effects on intermediate stabilization .
Q. What strategies resolve contradictions in biological activity data for triazolopyridine derivatives?
Discrepancies in pharmacological results (e.g., PDE10 vs. mGlu5 inhibition) may arise from substituent positional effects . For example, bromine at the 6-position enhances steric hindrance, altering binding affinity compared to 8-substituted analogs. Use molecular docking studies to map interactions with target proteins and validate via SAR (structure-activity relationship) analysis .
Q. How do computational methods aid in predicting the compound’s reactivity?
DFT calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution pathways, predicting regioselectivity for halogen exchange reactions. For instance, the 8-chloro group’s lower electron density (vs. 6-bromo) makes it more reactive toward nucleophilic displacement .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
High-resolution LC-MS or HPLC-PDA (photodiode array detection) is critical due to the compound’s UV absorption at 254–280 nm. Impurities from incomplete halogen substitution (e.g., residual Br/Cl) require gradient elution with C18 columns and acetonitrile/water mobile phases .
Methodological Recommendations
- For cross-coupling reactions, use anhydrous solvents and degas via freeze-pump-thaw cycles to prevent catalyst poisoning .
- In crystallography, employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O) influencing crystal packing .
- Validate computational models with experimental spectroscopic data (e.g., ¹H/¹³C NMR) to ensure accuracy in electronic structure predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
